2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine is an organic compound that belongs to the class of pyrimidines and pyridines. This compound is characterized by the presence of a pyrimidine ring substituted with a phenylsulfanyl group and a pyridine ring substituted with a chloro and trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized by reacting 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often involving the reaction of 4-methyl-6-(phenylsulfanyl)pyrimidine with suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyrimidine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-(phenylsulfanyl)pyrimidine is unique due to its combination of a pyridine and pyrimidine ring with specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H11ClF3N3S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C17H11ClF3N3S/c1-10-7-14(25-12-5-3-2-4-6-12)24-16(23-10)15-13(18)8-11(9-22-15)17(19,20)21/h2-9H,1H3 |
InChI Key |
QRVVWSUWTCOJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
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